2-Phenylazocane hydrochloride
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Overview
Description
2-Phenylazocane hydrochloride is a chemical compound with the molecular formula C13H19NClH It is a derivative of azocane, a nitrogen-containing heterocycle, and features a phenyl group attached to the azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazocane hydrochloride typically involves the reaction of azocane with a phenylating agent under controlled conditions. One common method includes the use of phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group into the azocane ring. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the phenylation process while minimizing the formation of by-products. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazocane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group or other substituents on the azocane ring are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Phenylazocane ketones or carboxylic acids.
Reduction: Phenylazocane amines or alcohols.
Substitution: Various substituted phenylazocane derivatives.
Scientific Research Applications
2-Phenylazocane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylazocane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
2-Phenylpiperidine: Another nitrogen-containing heterocycle with a phenyl group.
2-Phenylmorpholine: A morpholine derivative with a phenyl group.
2-Phenylpyrrolidine: A pyrrolidine derivative with a phenyl group.
Uniqueness: 2-Phenylazocane hydrochloride is unique due to its azocane ring structure, which provides distinct chemical and physical properties compared to other phenyl-substituted heterocycles. Its larger ring size and nitrogen atom confer different reactivity and interaction profiles, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenylazocane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-7-11-14-13(10-6-1)12-8-4-3-5-9-12;/h3-5,8-9,13-14H,1-2,6-7,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVWIMRTCZIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(CC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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